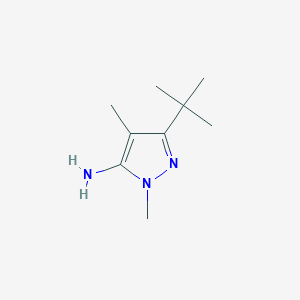
3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction between tert-butylhydrazine and 1,4-dimethyl-3-oxobutanenitrile under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Solvent-free condensation and reductive amination are commonly employed techniques. These methods are favored due to their operational simplicity, short reaction times, and minimal purification requirements .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
- 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-tert-butyl-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dimethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-tert-butyl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-6-7(9(2,3)4)11-12(5)8(6)10/h10H2,1-5H3 |
InChI Key |
GDPDLMHQZHZALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(C)(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


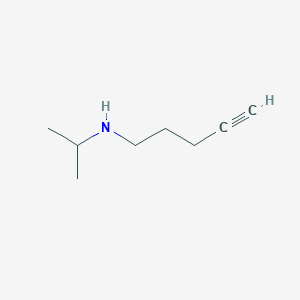
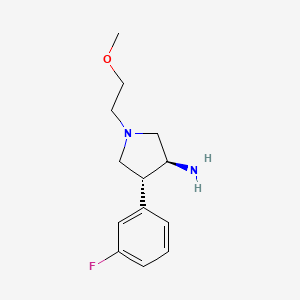
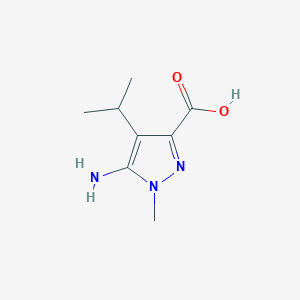
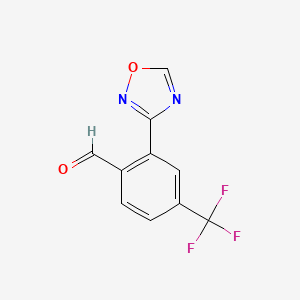
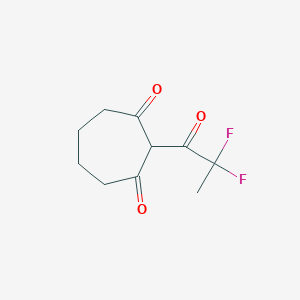
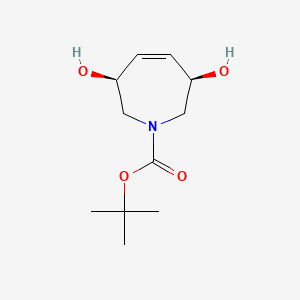
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13323067.png)
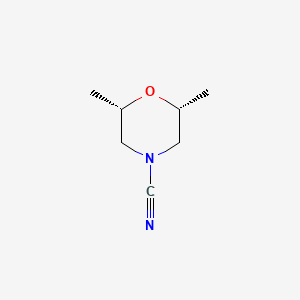
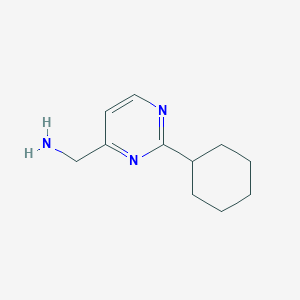
![2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid](/img/structure/B13323085.png)
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
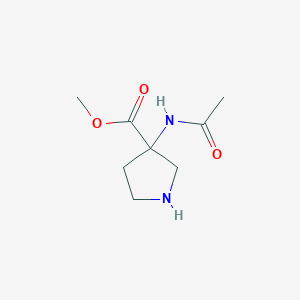
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
![3-Ethylidene-8-azabicyclo[3.2.1]octane](/img/structure/B13323106.png)
